An In-depth Technical Guide to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, a fluorinated derivative of the biologically significant benzofuran scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and anticipated chemical properties of this compound. Furthermore, it explores the therapeutic promise of this molecular class, drawing insights from the extensive bioactivity data of related benzofuran analogues.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to new derivatives with unique structural features and potentially enhanced therapeutic value.[2] The introduction of a fluorine atom, as in the case of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby potentially improving its pharmacokinetic and pharmacodynamic profile.
Molecular Profile and Physicochemical Properties
Table 1: Key Identifiers and Computed Properties of 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
| Property | Value | Source |
| IUPAC Name | 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one | - |
| CAS Number | 1094640-56-8 | [3] |
| Molecular Formula | C₁₀H₇FO₂ | [3] |
| Molecular Weight | 178.16 g/mol | [3] |
| SMILES | CC(=O)C1=CC2=C(O1)C(=CC=C2)F | [3] |
Synthesis and Purification
The synthesis of 2-acetylbenzofurans is well-documented, and a common approach involves the reaction of a corresponding o-hydroxyacetophenone with chloroacetone.[1] This methodology can be adapted for the synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one, starting from 2-hydroxy-3-fluoroacetophenone.
Proposed Synthetic Pathway
The synthesis would likely proceed via a base-catalyzed condensation reaction.
Figure 1: Proposed synthesis of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 2-hydroxy-3-fluoroacetophenone in a suitable solvent such as acetone, add a base like potassium carbonate.
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Addition of Reagent: Add chloroacetone to the reaction mixture.
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Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.[1]
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous benzofuran derivatives, the following spectral characteristics are anticipated.[1][5]
Table 2: Predicted Spectroscopic Data for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Acetyl protons (singlet, δ ~2.6 ppm), Furan proton (singlet, δ ~7.5 ppm). Coupling with the fluorine atom is expected for the aromatic protons on the benzene ring. |
| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), Aromatic and furan carbons (δ 110-160 ppm), Acetyl methyl carbon (δ ~28 ppm). Carbon signals will show splitting due to coupling with the fluorine atom. |
| Infrared (IR) | Strong C=O stretching vibration (~1670 cm⁻¹), C-F stretching vibration (~1200-1000 cm⁻¹), Aromatic C-H and C=C stretching vibrations.[5][6] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (178.16 m/z). |
Reactivity and Chemical Properties
The chemical reactivity of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one is dictated by the functional groups present: the ketone, the furan ring, and the fluorinated benzene ring. The acetyl group at the 2-position can undergo various reactions, such as condensation with aldehydes to form chalcones, a class of compounds with significant biological activities.[5] The benzofuran ring itself can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing acetyl group may deactivate the ring to some extent.
Potential Applications in Drug Development
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[2] Derivatives have shown promise in a multitude of disease areas.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of reactive oxygen species (ROS) levels.[1] For instance, certain brominated benzofuran derivatives have shown selective toxicity towards leukemia cells.[1] The introduction of a fluorine atom in 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one could enhance its anticancer potential by improving its metabolic stability and cellular uptake.
Antiviral and Antimicrobial Activity
Benzofuran-containing compounds have also been investigated for their antiviral and antimicrobial properties.[6] Some derivatives have shown inhibitory effects against various viruses and bacteria.[1] The specific substitution pattern on the benzofuran ring is crucial for determining the antimicrobial spectrum and potency.
Other Therapeutic Areas
The biological activities of benzofurans extend to other areas as well. They have been explored for the treatment of cardiac arrhythmias, and some natural products containing the benzofuran moiety exhibit antioxidant and anti-inflammatory effects.[6]
Figure 2: Potential therapeutic applications of 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-one.
Conclusion
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one is a promising, yet underexplored, molecule that stands at the intersection of fluorine chemistry and the pharmacologically rich benzofuran scaffold. Based on the extensive research on related compounds, it is anticipated to be a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it a compelling target for further investigation in medicinal chemistry and drug discovery programs. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this and similar fluorinated benzofuran derivatives.
References
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Coskun, F., & Ozel, A. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]
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